Relative Beta-Blocking Potency: Tiprenolol Demonstrates 4.5× Greater Intravenous Activity than Propranolol in Human Studies
In a direct cross-over clinical study in human subjects, d,l-tiprenolol was shown to be approximately 4.5 times more active than d,l-propranolol after intravenous injection, as measured by inhibition of isoproterenol-induced heart rate increase [1]. This potency difference was specifically observed in the cardiac beta-adrenoceptor response, while the activity ratio for isoproterenol-induced blood pressure effects was lower, suggesting possible tissue-specific or receptor-subtype differentiated pharmacology [2]. The study employed a controlled cross-over design with intravenous administration of both compounds, enabling direct within-subject potency comparisons under standardized isoproterenol challenge conditions.
| Evidence Dimension | Relative beta-blocking potency (intravenous administration) |
|---|---|
| Target Compound Data | d,l-Tiprenolol (reference potency) |
| Comparator Or Baseline | d,l-Propranolol |
| Quantified Difference | 4.5× greater activity |
| Conditions | Cross-over study in human subjects; intravenous injection; inhibition of isoproterenol effect on heart rate |
Why This Matters
The 4.5× intravenous potency advantage directly impacts dose selection and experimental design; researchers must account for this difference when transitioning between compounds or when using propranolol data as a baseline for Tiprenolol studies.
- [1] Kesteloot H, et al. Pharmacological studies with tiprenolol and propranolol in man. European Journal of Pharmacology. 1973. View Source
- [2] NCATS Inxight Drugs. Tiprenolol Hydrochloride - PubMed References. National Center for Advancing Translational Sciences. View Source
